

Characterization of Butene Isomers Using NMR Spectroscopy: An Application Note

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Compound of Interest

Compound Name: but-1-ene;(E)-but-2-ene

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed guide to the characterization of four butene isomers: 1-butene, cis-2-butene, trans-2-butene, and isobutylene, using both ¹H and ¹³C NMR spectroscopy. We present key spectral parameters, including chemical shifts and coupling constants, and provide a comprehensive protocol for sample preparation and data acquisition, particularly tailored for these volatile organic compounds.

Introduction

Butene (C₄H₈) exists as four distinct isomers, each with unique physical and chemical properties. The differentiation of these isomers is crucial in various chemical processes, including polymerization and fuel production. NMR spectroscopy offers a non-destructive and highly informative method to distinguish between these structural and geometric isomers by analyzing the chemical environment of their constituent protons and carbon atoms.

The four butene isomers are:

- 1-Butene: An alpha-olefin with a terminal double bond.
- cis-2-Butene and trans-2-Butene: Geometric isomers (diastereomers) with an internal double bond.



• Isobutylene (2-methylpropene): A branched alkene.

This document outlines the characteristic ¹H and ¹³C NMR spectral features that allow for the unambiguous identification of each isomer.

Data Presentation

The quantitative 1 H and 13 C NMR data for the butene isomers are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

1H NMR Spectral Data of Butene Isomers

Isomer	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1-Butene	H_a (CH₃)	~1.0	Triplet	~7.5
H_b (CH ₂)	~2.1	Quartet of triplets	J_bc ≈ 7.5, J_bd ≈ 6.5	
H_c (=CH ₂)	~5.0 (cis to alkyl)	Doublet of triplets	J_cd ≈ 10.2, J_ac ≈ 0	
~5.1 (trans to alkyl)	Doublet of triplets	J_cd ≈ 17.1, J_ad ≈ 0		
H_d (=CH)	~5.8	Multiplet	-	
cis-2-Butene	H_a (CH₃)	~1.6	Doublet	~6.5
H_b (=CH)	~5.4	Quartet	~6.5	
trans-2-Butene	H_a (CH₃)	~1.6	Doublet	~6.0
H_b (=CH)	~5.5	Quartet	~6.0	
Isobutylene	H_a (CH₃)	~1.7	Singlet	-
H_b (=CH ₂)	~4.6	Singlet	-	

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.



¹³C NMR Spectral Data of Butene Isomers

Isomer	Carbon	Chemical Shift (δ, ppm)
1-Butene	C1 (=CH ₂)	~114.1
C2 (=CH)	~140.2	_
C3 (CH ₂)	~31.5	_
C4 (CH ₃)	~13.6	_
cis-2-Butene	C1/C4 (CH ₃)	~11.4
C2/C3 (=CH)	~124.3	
trans-2-Butene	C1/C4 (CH ₃)	~16.9
C2/C3 (=CH)	~125.8	
Isobutylene	C1/C3 (CH ₃)	~22.5
C2 (=C)	~142.9	
C4 (=CH ₂)	~112.9	_

Distinguishing Features of Butene Isomers

The structural and stereochemical differences between the butene isomers give rise to distinct NMR spectra:

- 1-Butene is readily identified by its complex ¹H NMR spectrum, which shows four distinct proton environments. The terminal vinyl protons exhibit characteristic cis and trans coupling constants to the adjacent vinyl proton.
- cis-2-Butene and trans-2-Butene both show two signals in their ¹H and ¹³C NMR spectra due to molecular symmetry. They can be distinguished by their coupling constants and subtle differences in chemical shifts. The vicinal coupling constant (³J_HH) between the vinyl protons is a key differentiator; it is typically smaller for the cis isomer (6-12 Hz) compared to the trans isomer (12-18 Hz)[1][2][3]. In the case of 2-butene, the coupling is between the methyl and vinyl protons.



• Isobutylene is easily identified by its simple ¹H NMR spectrum, which displays two singlets, corresponding to the six equivalent methyl protons and the two equivalent vinyl protons[4]. Its ¹³C NMR spectrum shows three distinct signals.

Experimental Protocols Sample Preparation for Volatile Butene Isomers

Due to the low boiling points of butene isomers, careful sample preparation is required to obtain high-quality NMR spectra. The following protocol is recommended for preparing samples of these volatile compounds[5][6].

Materials:

- NMR tube with a J. Young valve or other sealable cap
- Deuterated solvent (e.g., chloroform-d, benzene-d₆)
- Gas-tight syringe
- Cold bath (e.g., dry ice/acetone or liquid nitrogen)
- · Butene isomer gas or liquefied gas

Procedure:

- Add approximately 0.5-0.7 mL of the deuterated solvent to the NMR tube.
- Attach the J. Young valve to the NMR tube and ensure a tight seal.
- Freeze the solvent by carefully immersing the bottom of the NMR tube in the cold bath.
- Evacuate the headspace of the NMR tube using a vacuum line connected to the J. Young valve.
- Close the valve to maintain the vacuum.
- Allow the solvent to thaw. Repeat the freeze-pump-thaw cycle at least three times to remove dissolved oxygen, which can broaden NMR signals.



- After the final thaw, cool the NMR tube in the cold bath to reduce the vapor pressure of the solvent.
- Using a gas-tight syringe, carefully introduce a small amount of the butene isomer gas into the headspace above the frozen solvent. Alternatively, if the butene is in liquid form, a small drop can be added to the frozen solvent.
- Seal the NMR tube with the J. Young valve.
- Allow the tube to slowly warm to room temperature, ensuring the butene gas dissolves in the solvent. The tube should be gently agitated to ensure a homogeneous solution.
- The sample is now ready for NMR analysis.

NMR Data Acquisition

Instrumentation:

 A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H NMR Acquisition Parameters (Typical):

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 (can be adjusted based on sample concentration).
- Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

 Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).







• Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

• Relaxation Delay: 2-5 seconds.

• Number of Scans: 128 or higher (due to the low natural abundance of ¹³C).

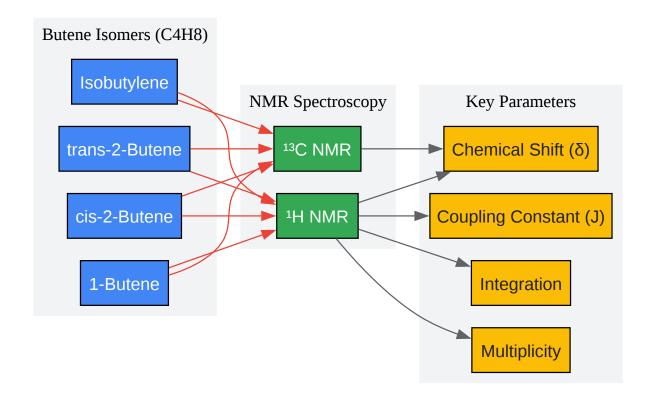
• Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
- Analyze the multiplicities and coupling constants to aid in structural assignment.

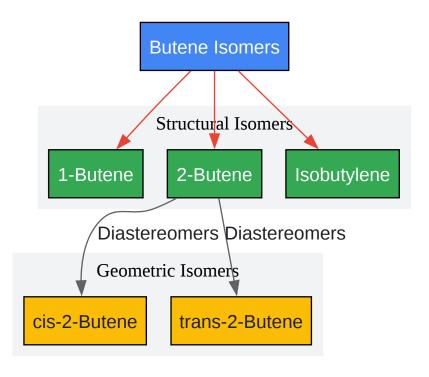
Visualizations





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Caption: Workflow for butene isomer characterization by NMR spectroscopy.





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Caption: Relationships between the different butene isomers.

Conclusion

NMR spectroscopy is an indispensable tool for the differentiation and characterization of butene isomers. By carefully analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, one can unambiguously identify 1-butene, cis-2-butene, trans-2-butene, and isobutylene. The detailed protocols provided in this application note will enable researchers, scientists, and drug development professionals to confidently perform these analyses on volatile samples.

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